molecular formula C10H8N4S B11886180 Thiazolo[5,4-h]isoquinoline-2,5-diamine CAS No. 35317-91-0

Thiazolo[5,4-h]isoquinoline-2,5-diamine

Katalognummer: B11886180
CAS-Nummer: 35317-91-0
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: IQLYCMQTKMFFBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazolo[5,4-h]isoquinoline-2,5-diamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazole ring fused with an isoquinoline ring, with two amine groups attached at the 2 and 5 positions. The presence of these functional groups and the fused ring system endows the compound with interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-h]isoquinoline-2,5-diamine typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This method is well-documented and allows for the selective formation of thiazolo[5,4-h]isoquinolines . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst, which favors the formation of the desired product . The nature, number, and position of substituents on the aldehyde significantly impact the reaction outcome .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Thiazolo[5,4-h]isoquinoline-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: The amine groups and other positions on the ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the ring .

Wirkmechanismus

The mechanism of action of thiazolo[5,4-h]isoquinoline-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Eigenschaften

CAS-Nummer

35317-91-0

Molekularformel

C10H8N4S

Molekulargewicht

216.26 g/mol

IUPAC-Name

[1,3]thiazolo[5,4-h]isoquinoline-2,5-diamine

InChI

InChI=1S/C10H8N4S/c11-7-3-8-9(14-10(12)15-8)6-4-13-2-1-5(6)7/h1-4H,11H2,(H2,12,14)

InChI-Schlüssel

IQLYCMQTKMFFBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1C(=CC3=C2N=C(S3)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.